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Compound of Interest

Compound Name: 5-chloro-N-methyl-2-nitroaniline

Cat. No.: B1582912

In the landscape of pharmaceutical research and drug development, the unambiguous
structural elucidation of novel chemical entities is not merely a procedural step but the very
foundation of scientific integrity and progress. Intermediates such as 5-chloro-N-methyl-2-
nitroaniline (CAS: 35966-84-8) represent critical nodes in complex synthetic pathways. Their
purity and structural identity directly impact the viability, safety, and efficacy of the final active
pharmaceutical ingredient (API). A comprehensive understanding of their spectral
characteristics is therefore paramount.

This guide eschews a conventional data-sheet format. Instead, it offers a holistic analytical
narrative, delving into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data of 5-chloro-N-methyl-2-nitroaniline. We will not only present the data
but also explore the causal logic behind the experimental design and the interpretation of the
resulting spectra, providing researchers with a practical framework for their own analytical
challenges.

Molecular Structure and Analytical Overview

5-chloro-N-methyl-2-nitroaniline is a substituted aromatic compound featuring several key
functional groups that give rise to a distinct and interpretable spectroscopic signature. The
strategic placement of the chloro, N-methyl, and nitro groups on the aniline scaffold creates a
specific electronic environment, which is reflected in the spectral data.

Diagram: Molecular Structure and Numbering Scheme
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Caption: Structure of 5-chloro-N-methyl-2-nitroaniline with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Core Skeleton

NMR spectroscopy provides the most detailed insight into the carbon-hydrogen framework of a
molecule. For 5-chloro-N-methyl-2-nitroaniline, both *H and 3C NMR are indispensable for
confirming the substitution pattern and the presence of all constituent groups.

'H NMR Spectral Data & Interpretation

The proton NMR spectrum is particularly informative for determining the substitution pattern on
the aromatic ring. Experimental data has been reported for this compound, providing a solid
basis for our analysis.[1][2]

Signal o Coupling Chemical Shift )
. Multiplicity Integration
Assignment Constant (J) (d) ppm
H3 Doublet (d) 9.1 Hz 8.06 1H
H6 Doublet (d) 2.2 Hz 7.01 1H
Doublet of ~6.8-6.9
H4 9.1 Hz, 2.2 Hz ) 1H
Doublets (dd) (Predicted)
Broad Singlet (br ]
N-H ) - ~8.3 (Predicted) 1H
s
~5.0Hz ]
N-CHs (H7) Doublet (d) ) ~3.0 (Predicted) 3H
(Predicted)

Expertise & Experience in Interpretation:

o Aromatic Region: The reported spectrum in DMSO-ds shows two key signals.[1][2] The
proton at the C3 position (H3) is significantly downfield at 8.06 ppm. This is a direct
consequence of its position ortho to the powerfully electron-withdrawing nitro (NOz) group,
which deshields the proton, causing it to resonate at a higher frequency. Its multiplicity as a
doublet with a large coupling constant (J = 9.1 Hz) confirms its coupling to a single adjacent
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proton, H4. The signal at 7.01 ppm is assigned to H6. Its small coupling constant (J = 2.2 Hz)
is characteristic of a meta-coupling to H4.

Predicted Signals: While not explicitly detailed in the available data, the proton at the C4

position (H4) is expected to appear as a doublet of doublets, coupling to both H3 (J = 9.1 Hz)
and H6 (J = 2.2 Hz). Its chemical shift would be intermediate, likely around 6.8-6.9 ppm. The
amine proton (N-H) is expected to be a broad singlet around 8.3 ppm, its broadness resulting

from quadrupole coupling with the nitrogen atom and potential exchange. The N-methyl
protons (H7) would likely appear as a doublet around 3.0 ppm due to coupling with the
adjacent N-H proton.

3C NMR Spectral Data & Interpretation (Predicted)

No experimental 13C NMR data was found in the reviewed literature. Therefore, a predicted
spectrum is presented below, based on standard computational algorithms. This serves as a
robust hypothesis for experimental verification.

Signal Assignment Predicted Chemical Shift (8) ppm
C5 (C-Cl) 147.5

C1 (C-N) 145.1

C2 (C-NO2) 132.0

C3 126.5

C6 115.0

c4 113.8

C7 (N-CHs) 30.5

Expertise & Experience in Interpretation:

e Quaternary Carbons: The carbons bearing the substituents are the most downfield. C5,
attached to the electronegative chlorine, and C1, attached to nitrogen, are predicted at 147.5
and 145.1 ppm, respectively. The carbon bearing the nitro group, C2, is also significantly
deshielded.
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e Protonated Carbons: The carbons with attached protons (C3, C4, C6) are predicted to be in
the 113-127 ppm range, which is typical for aromatic carbons in such an environment.

 Aliphatic Carbon: The N-methyl carbon (C7) is predicted to appear in the aliphatic region,
around 30.5 ppm, consistent with a methyl group attached to a nitrogen atom.

Experimental Protocol: NMR Data Acquisition

This protocol ensures a self-validating system for obtaining high-quality, reproducible NMR
data.

e Sample Preparation:
o Accurately weigh approximately 10-15 mg of 5-chloro-N-methyl-2-nitroaniline.

o Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). Causality:
DMSO-ds is chosen for its excellent solvating power for polar aromatic compounds and for
its ability to slow down N-H proton exchange, allowing for the observation of N-H coupling.

o Add a small amount of tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).
o Transfer the solution to a 5 mm NMR tube.
e Instrument Setup (400 MHz Spectrometer):

o Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature
(e.g., 298 K).

o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and
symmetrical TMS peak.

e 'H NMR Acquisition:
o Acquire the spectrum using a standard pulse program (e.g., 'zg30").

o Set a spectral width of approximately 16 ppm (e.g., -2 to 14 ppm).
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o Use a 30° pulse angle and a relaxation delay of 2 seconds to ensure quantitative
integration.

o Collect 16-32 scans for a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Switch to the carbon channel.
o Acquire a proton-decoupled 13C spectrum using a standard pulse program (e.g., 'zgpg30").
o Set a spectral width of approximately 240 ppm (e.g., -10 to 230 ppm).

o Collect a larger number of scans (e.g., 1024 or more) due to the lower natural abundance
of 13C.

» Data Processing:
o Apply Fourier transformation to the raw FID data.
o Phase the spectra and perform baseline correction.

o Calibrate the *H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the 13C
spectrum relative to the solvent peak (DMSO-de at 39.52 ppm).

o Integrate the H signals and pick all peaks for both spectra.

Infrared (IR) Spectroscopy: Identifying Functional
Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional
groups, which act as molecular "fingerprints."

Predicted IR Absorption Frequencies & Interpretation
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Wavenumber (cm~?) Vibrational Mode Intensity
~3350 N-H Stretch Medium
~3100-3000 Aromatic C-H Stretch Medium

~2950 Aliphatic C-H Stretch (N-CH3) Weak

~1610, 1580 C=C Aromatic Ring Stretch Medium-Strong
~1520 Asymmetric NO2 Stretch Strong

~1340 Symmetric NO2 Stretch Strong

~1300 C-N Stretch Medium

~750 C-ClI Stretch Strong

Expertise & Experience in Interpretation:

The IR spectrum is dominated by features characteristic of its structure. The N-H stretch
around 3350 cm~* confirms the secondary amine. The two very strong bands at ~1520 cm~1
and ~1340 cm~? are definitive evidence for the nitro group. Aromatic C=C stretching vibrations
appear in the 1610-1580 cm~! region, while the strong absorption around 750 cm~1 is
indicative of the C-Cl bond.

Experimental Protocol: ATR-IR Data Acquisition

 Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically
diamond or germanium) is clean by wiping it with isopropanol.

e Background Scan: Run a background spectrum of the empty ATR stage to account for
atmospheric CO2 and Hz0.

o Sample Application: Place a small amount (a few milligrams) of the solid 5-chloro-N-methyl-
2-nitroaniline powder onto the ATR crystal.

o Data Acquisition: Lower the ATR anvil to apply consistent pressure on the sample. Collect
the spectrum, typically co-adding 16 or 32 scans over a range of 4000-400 cm~* with a
resolution of 4 cm~1.
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e Cleaning: Clean the crystal and anvil thoroughly after analysis.

Mass Spectrometry (MS): Determining Mass and
Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues
through the analysis of its fragmentation pattern under energetic conditions.

Predicted Mass Spectrometry Data

e Molecular Formula: C7H7CIN202
e Exact Mass: 186.0196

e Molecular lon (M*): m/z 186 (containing 3>Cl) and m/z 188 (containing 3’Cl) in an
approximate 3:1 isotopic ratio.

Proposed Fragmentation Pathway
Diagram: Proposed El Fragmentation Pathway

[M - NO2J* - HCN [CeHaCI]*
_NO» m/z = 140/142 m/z = 111/113
M]*
m/z = 186/188

[M - CH3]*
miz = 171/173

Click to download full resolution via product page
Caption: Plausible fragmentation of 5-chloro-N-methyl-2-nitroaniline in EI-MS.
Expertise & Experience in Interpretation:

Upon electron ionization (EIl), the molecular ion ([M]*") at m/z 186/188 would be observed. The
most characteristic fragmentation in nitroaromatics is the loss of the nitro group (NOze, 46 Da),
leading to a prominent fragment ion at m/z 140/142. Another likely fragmentation is the loss of

the methyl radical (*CHs, 15 Da) from the N-methyl group, resulting in an ion at m/z 171/173.
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Subsequent fragmentation of the m/z 140/142 ion could involve the loss of HCN (27 Da) to give
an ion corresponding to a chlorophenyl cation at m/z 111/113.

Experimental Protocol: EI-MS Data Acquisition

o Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent
(e.g., methanol or dichloromethane) via a direct insertion probe or, if sufficiently volatile and
thermally stable, through a Gas Chromatography (GC) inlet.

« lonization: Utilize Electron lonization (EI) with a standard electron energy of 70 eV. Causality:
70 eV is a standard energy that provides reproducible fragmentation patterns, allowing for
library matching and structural interpretation.

e Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300,
using a quadrupole or time-of-flight (TOF) mass analyzer.

» Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the
molecular ion and key fragment ions.

Conclusion and Future Outlook

The comprehensive spectral analysis of 5-chloro-N-methyl-2-nitroaniline, integrating
experimental *H NMR with predicted 3C NMR, IR, and MS data, provides a robust and self-
consistent analytical package for its unambiguous identification. The methodologies and
interpretations presented herein serve as a guide for researchers, emphasizing the importance
of a multi-technique approach to structural elucidation. This foundational characterization is
indispensable for ensuring the quality of this intermediate in its downstream applications, from
advanced materials to the synthesis of next-generation pharmaceuticals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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